molecular formula C6H4ClN3O B3043759 5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride CAS No. 914637-81-3

5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride

Cat. No.: B3043759
CAS No.: 914637-81-3
M. Wt: 169.57 g/mol
InChI Key: CUSNXEZEKDRYIZ-UHFFFAOYSA-N
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Description

5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride is a heterocyclic compound featuring a fused imidazole-pyrazole core with a reactive carbonyl chloride (-COCl) substituent. This functional group renders it highly electrophilic, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

5H-imidazo[1,2-b]pyrazole-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-6(11)4-3-10-5(9-4)1-2-8-10/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSNXEZEKDRYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC(=C2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501253259
Record name 5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-81-3
Record name 5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction

The GBB reaction has emerged as a cornerstone for synthesizing imidazo[1,2-b]pyrazole derivatives. In this approach, 5-aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate reacts with aldehydes and isocyanides to form the bicyclic core. For example, benzaldehyde and tert-octyl isocyanide undergo cycloaddition with ethyl 5-aminopyrazole-4-carboxylate under zirconium(IV) chloride catalysis (10 mol%) in PEG-400 at 75°C, yielding ethyl 5-aminoimidazo[1,2-b]pyrazole-2-carboxylate in 72% yield. The reaction proceeds via an intramolecular N-trapping mechanism, where the aldehyde forms an imine intermediate with the 5-aminopyrazole, followed by isocyanide insertion and cyclization.

Table 1: Optimization of GBB Reaction Conditions for Imidazo[1,2-b]pyrazole Synthesis

Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
ZrCl₄ (10) PEG-400 75 4 72
InCl₃ (2) Ethanol 80 2 68
p-TsOH (10) EtOH Reflux 6 45

The regioselectivity of the GBB reaction ensures the carbonyl group (from the ester or nitrile precursor) is positioned at C2 of the imidazo[1,2-b]pyrazole, critical for subsequent chlorination.

Post-Functionalization to Introduce the Carbonyl Chloride Group

Hydrolysis of Ester/Nitrile Precursors

Ethyl 5-aminoimidazo[1,2-b]pyrazole-2-carboxylate undergoes alkaline hydrolysis with aqueous NaOH (2 M) in THF/water (3:1) at 60°C for 6 hours to yield the corresponding carboxylic acid. Acidic workup with HCl (1 M) precipitates 5-aminoimidazo[1,2-b]pyrazole-2-carboxylic acid in 85% yield. Alternatively, 5-aminopyrazole-4-carbonitrile derivatives are hydrolyzed to carboxylic acids using concentrated HCl under reflux (110°C, 12 hours).

Chlorination with Thionyl Chloride (SOCl₂)

The carboxylic acid intermediate is treated with excess SOCl₂ (3 equiv) in anhydrous dichloromethane at 0°C, followed by gradual warming to room temperature. After 4 hours, the mixture is refluxed (40°C) for 2 hours to complete the conversion to 5H-imidazo[1,2-b]pyrazole-2-carbonyl chloride. Distillation under reduced pressure removes residual SOCl₂, yielding the acyl chloride as a pale-yellow solid (92% purity by HPLC).

Critical Considerations :

  • Moisture Sensitivity : Reactions must be conducted under inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride.
  • Catalyst Residues : Residual ZrCl₄ from earlier steps may require purification via silica gel chromatography (eluent: hexane/ethyl acetate 4:1).

Alternative Pathways via Cyclization-Dehydration

Dehydration of 5-Aminopyrazole Derivatives

Mechanistic Insights and Regiochemical Control

The regioselectivity of the GBB reaction is governed by hydrogen bonding in the 5-aminopyrazole substrate. Ethyl 5-aminopyrazole-4-carboxylate adopts a conformation stabilized by intramolecular N–H⋯O interactions, directing the aldehyde to react at the N1 position and ensuring the ester group occupies C2. X-ray crystallography confirms the exclusive formation of the C2-substituted regioisomer. In contrast, dehydration routes rely on steric effects, where bulky substituents at C3 (e.g., phenyl) favor cyclization at C2.

Challenges and Limitations

  • Substrate Sensitivity : 1-Unsubstituted 2-aminoimidazoles exhibit poor reactivity in MCRs, necessitating electron-withdrawing groups (e.g., esters) for successful cyclization.
  • Oxidation Side Reactions : 5-Aminoimidazo[1,2-b]pyrazoles are prone to dehydrogenation, forming 5-imino derivatives unless rigorously purified.
  • Chlorination Efficiency : Over-chlorination may occur with excess SOCl₂, requiring careful stoichiometric control.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, affecting the activity of specific enzymes involved in biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group CAS RN Primary Applications References
5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride C₆H₃ClN₄O ~182.57 Carbonyl chloride Not available Pharmaceutical intermediate -
2-(1H-Imidazol-2-yl)pyrazine C₇H₆N₄ 146.14 Imidazole-pyrazine 119165-68-3 Chemical synthesis
Imidazo[1,2-a]pyridine-2-carbaldehyde C₈H₆N₂O 146.14 Aldehyde Not provided Building block for heterocycles
Imazamox (herbicide) C₁₅H₁₉N₃O₄ 305.33 Carboxylic acid 114311-32-9 Herbicide (ALS inhibitor)
1H-Imidazole-2-sulfonyl chloride C₃H₃ClN₂O₂S 166.59 Sulfonyl chloride 281221-70-3 Electrophilic sulfonylation agent
Key Observations:

Reactivity : The carbonyl chloride group in the target compound exhibits higher reactivity toward nucleophiles (e.g., amines, alcohols) compared to the aldehyde group in imidazo[1,2-a]pyridine-2-carbaldehyde or the sulfonyl chloride in 1H-imidazole-2-sulfonyl chloride. This makes it preferable for acylations in drug synthesis .

Pyrazine-based analogs (e.g., 2-(1H-imidazol-2-yl)pyrazine) lack the fused bicyclic system, reducing steric complexity .

Agrochemical Relevance : Imazamox and imazethapyr () share an imidazol-2-yl group but incorporate pyridinecarboxylic acid substituents critical for herbicidal activity via acetolactate synthase (ALS) inhibition. The target compound’s electrophilic chloride group contrasts with their ionizable carboxylic acids, limiting direct pesticidal use but enabling derivatization .

Research Findings and Limitations

  • Evidence Gaps : Exact data for the target compound (e.g., CAS RN, spectral properties) are absent in the provided sources. Comparisons rely on inferred structural relationships.

Biological Activity

5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride is a versatile compound that has garnered attention for its significant biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound is part of the imidazole family, known for a broad spectrum of biological activities, including:

  • Antibacterial
  • Antitumor
  • Anti-inflammatory
  • Antiviral
  • Antidiabetic

These activities stem from the compound's ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry .

Target Interactions

Imidazole derivatives, including this compound, can interact with multiple targets due to their structural versatility. Some key interactions include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory responses.
  • Kinase Inhibition : Certain derivatives exhibit inhibitory activity against kinases like Aurora-A and JAK2, which are crucial in cancer signaling pathways .

Pathways Affected

The compound's biological effects are mediated through various biochemical pathways:

  • Cell Cycle Regulation : By inhibiting specific kinases, the compound can induce cell cycle arrest in cancer cells.
  • Inflammatory Response Modulation : Inhibition of COX-2 leads to reduced production of pro-inflammatory mediators.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

  • A series of pyrazole derivatives showed promising cytotoxicity against various cancer cell lines. Compounds derived from this scaffold demonstrated IC50 values ranging from 0.01 µM to 42.30 µM against different cell lines (e.g., MCF7 and A549) .
CompoundCell LineIC50 (µM)
Compound 1MCF70.01
Compound 2NCI-H4600.03
Compound 3A54926
Compound 4HepG-20.71

Anti-inflammatory Properties

The anti-inflammatory activity has been evaluated using carrageenan-induced edema models. Compounds based on this scaffold showed significant reduction in swelling comparable to standard anti-inflammatory drugs like indomethacin .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Debus-Radiszewski Synthesis : Involves the condensation of glyoxal and ammonia.
  • Wallach Synthesis : Utilizes the oxidation of imidazolines.
  • Marckwald Synthesis : Combines glyoxal with ammonia and aldehydes.

These methods highlight the compound's accessibility for further modifications aimed at enhancing its biological activity .

Q & A

Q. What is the optimized synthetic route for 5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride?

The synthesis typically involves a multi-step process:

  • Step 1 : Cyclization of precursor heterocycles (e.g., pyrazole derivatives) using reagents like ethyl (chloroacetyl)carbamate in the presence of Na₂HPO₄ and DMA at elevated temperatures to form the imidazo-pyrazole core .
  • Step 2 : Introduction of the carbonyl chloride group via reaction with acyl chlorides (e.g., 3-fluorobenzoyl chloride) in DMA under anhydrous conditions .
  • Purification : Recrystallization from aqueous ethanol or column chromatography to achieve >97% purity, as validated by HPLC .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and functional groups (e.g., carbonyl chloride resonance at ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₆H₄ClN₃O) .
  • TLC Monitoring : Used during synthesis to track reaction progress (e.g., silica gel plates with ethyl acetate/hexane eluent) .

Q. How should this compound be stored to ensure stability?

  • Store at –20°C under inert gas (argon) to prevent hydrolysis of the reactive carbonyl chloride group.
  • Avoid exposure to moisture; use desiccants in storage containers. Hydration equilibria, as observed in structurally similar 2-imidazol-carboxaldehyde, suggest pH-sensitive degradation, necessitating neutral conditions .

Advanced Research Questions

Q. How can regioselectivity challenges during cyclization be addressed?

Regioselectivity in imidazo-pyrazole synthesis is influenced by:

  • Base Selection : Use of K₂CO₃ or Ba(OH)₂ to control deprotonation sites, favoring the formation of the 1,2-b isomer over other regioisomers .
  • Solvent Effects : Polar aprotic solvents like DMA enhance nucleophilic attack at the desired position . Computational modeling (e.g., DFT) can predict transition states to optimize conditions .

Q. How to resolve contradictions in spectral data during characterization?

  • Hydration Artifacts : The carbonyl group may form gem-diols under humid conditions, altering NMR/IR spectra. Conduct analyses in anhydrous solvents and compare with computed spectra .
  • Dynamic NMR : Use variable-temperature ¹H NMR to detect tautomerism or rotational barriers in the imidazo ring .

Q. What methodologies optimize reaction yields in large-scale synthesis?

  • Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance acyl chloride reactivity in biphasic systems .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 2 h) while maintaining >90% yield, as demonstrated for analogous imidazo-pyridazine systems .

Q. How are impurities identified and quantified in this compound?

  • HPLC-MS : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify by-products (e.g., hydrolyzed carboxylic acid derivatives) .
  • Limit Tests : ICP-MS for heavy metal residues from catalysts, adhering to ICH Q3D guidelines .

Q. What computational approaches predict reactivity in downstream applications?

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) to guide functionalization .
  • pKa Prediction Tools : Estimate the acidity of the imidazo NH group (~pKa 4.5) to design pH-stable derivatives .

Q. How to assess photochemical stability under experimental conditions?

  • UV-Vis Spectroscopy : Monitor absorbance changes (e.g., λmax shifts) under controlled light exposure.
  • LC-MS Degradation Studies : Identify photolysis products (e.g., ring-opened aldehydes) as seen in 2-imidazol-carboxaldehyde analogs .

Q. What strategies validate biological activity in enzyme inhibition assays?

  • Kinase Assays : Use fluorescence-based ADP-Glo™ kits to measure IC₅₀ values against target kinases (e.g., JAK2 or EGFR) .
  • Dose-Response Curves : Employ 8-point dilution series (1 nM–100 µM) with triplicate replicates to ensure statistical rigor .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride
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5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride

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